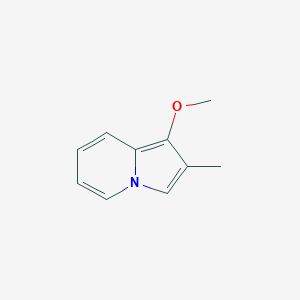

1-Methoxy-2-methylindolizine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-methoxy-2-methylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-7-11-6-4-3-5-9(11)10(8)12-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRWNGIEWYSHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=CC2=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462208 | |

| Record name | 1-methoxy-2-methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610766-99-9 | |

| Record name | 1-methoxy-2-methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Overview of Indolizine Chemical Research

Historical Context and Evolution of Indolizine (B1195054) Synthetic Methodologies

The journey of indolizine chemistry began in 1890 when the Italian chemist Angeli first prepared an imine-anhydride of pyrroylpyruvic acid and proposed the name "pyrindole" for the parent base. jbclinpharm.orgjbclinpharm.org However, it was not until 1912 that Scholtz accomplished the first synthesis of the parent indolizine. jbclinpharm.orgjbclinpharm.org His method involved the high-temperature treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640), which yielded a crystalline substance he named "picolide." jbclinpharm.orgjbclinpharm.org Subsequent hydrolysis of this intermediate afforded the indolizine base. jbclinpharm.orgjbclinpharm.org The structure of "picolide" and the mechanism of its formation were subjects of debate for some time. scispace.com

Early synthetic efforts often resulted in low yields. jbclinpharm.orgjbclinpharm.org A significant breakthrough came with the development of the Tschitschibabin reaction, which involves the cyclization of a quaternary salt formed from a pyridine (B92270) derivative and an α-halogenated ketone. rsc.org This method, along with its modifications, provided a more general and efficient route to a variety of substituted indolizines. ijper.org

Another cornerstone in the synthesis of indolizines is the 1,3-dipolar cycloaddition reaction. jbclinpharm.orgjbclinpharm.org First applied to indolizine synthesis in 1961 by Boekelheide and Fahrenholtz, this approach typically involves the reaction of a pyridinium (B92312) ylide with an electron-deficient alkyne or alkene. jbclinpharm.orgjbclinpharm.org This method is particularly versatile and has been extensively used to prepare a wide range of functionalized indolizines. scispace.comresearchgate.net The procedures are generally straightforward, often requiring only two steps. jbclinpharm.org

Over the decades, a plethora of other synthetic strategies have been developed, including intramolecular cyclizations of various pyridine and pyrrole (B145914) precursors. rsc.orgchim.it These methods have been driven by the need for greater efficiency, milder reaction conditions, and access to a wider diversity of substitution patterns on the indolizine core. rsc.orgresearchgate.net The evolution of these methodologies reflects the broader advancements in organic synthesis, including the use of metal catalysis and microwave-assisted reactions to improve yields and reaction times. derpharmachemica.comevitachem.com

Significance of Indolizine Scaffolds in Contemporary Chemical Science

The indolizine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. derpharmachemica.comderpharmachemica.com Although aromatic indolizines themselves are rare in nature, their saturated or partially saturated analogues, the indolizidine alkaloids, are widespread and exhibit a broad spectrum of pharmacological activities. jbclinpharm.orgresearchgate.net This has spurred significant interest in the synthesis of indolizine derivatives as potential therapeutic agents. derpharmachemica.comderpharmachemica.com

The structural similarity between indolizine and indole (B1671886), a ubiquitous motif in biologically active molecules, has further fueled research into indolizine analogues of known drugs. scispace.com It has been postulated that such analogues could exhibit similar or improved biological activities. scispace.com Indeed, indolizine derivatives have been investigated for a wide range of pharmacological applications, including as anti-inflammatory, antimicrobial, anticancer, and central nervous system active agents. chim.itderpharmachemica.com For instance, certain 7-methoxy-indolizine derivatives have been studied as potential COX-2 inhibitors for anti-inflammatory applications. evitachem.com

Beyond medicinal chemistry, the unique electronic properties of the indolizine ring system have made it an attractive target in materials science. chim.it The conjugated 10-π electron system imparts fluorescence properties to many indolizine derivatives, leading to their investigation as organic fluorophores, electroluminescent materials for optoelectronic devices, and components in dye-sensitized solar cells. chim.itderpharmachemica.com The ability to tune the electronic properties of the indolizine core through substitution allows for the rational design of materials with specific optical and electronic characteristics. chim.it The ongoing development of novel synthetic methods continues to expand the accessibility and diversity of indolizine derivatives, ensuring their continued importance in various fields of chemical science. rsc.orgresearchgate.net

Reactivity and Advanced Chemical Transformations of 1 Methoxy 2 Methylindolizine Derivatives

Electrophilic Substitution Reactions on the Indolizine (B1195054) Nucleus

The indolizine ring is inherently electron-rich, and the presence of the 1-methoxy and 2-methyl groups further activates the nucleus towards electrophilic attack. Theoretical and experimental studies on indolizine systems have established that the five-membered ring is more susceptible to electrophilic substitution than the six-membered ring. The positions of highest electron density are C-3 and C-1, making them the primary sites for electrophilic attack. Given that the C-1 and C-2 positions are already substituted in the target molecule, electrophilic substitution is anticipated to occur predominantly at the C-3 position.

Nitration Patterns and Regioselectivity

Nitration of electron-rich aromatic compounds is a fundamental electrophilic aromatic substitution. For indolizine derivatives, the conditions for nitration must be carefully controlled to avoid oxidation of the sensitive nucleus. While specific nitration studies on 1-methoxy-2-methylindolizine are not extensively documented, the general reactivity patterns of substituted indolizines suggest that the reaction would proceed with high regioselectivity.

The expected major product of nitration of this compound is 1-methoxy-2-methyl-3-nitroindolizine. The reaction is typically carried out using mild nitrating agents to prevent degradation of the starting material.

| Reagent System | Expected Product | Regioselectivity |

| HNO₃ / Ac₂O | 1-methoxy-2-methyl-3-nitroindolizine | C-3 |

| Acetyl nitrate | 1-methoxy-2-methyl-3-nitroindolizine | C-3 |

Table 1: Predicted Nitration of this compound

Acylation Processes

Acylation of indolizines, such as the Friedel-Crafts and Vilsmeier-Haack reactions, provides a direct method for the introduction of acyl and formyl groups, respectively. These functional groups serve as versatile handles for further synthetic manipulations. The high electron density at the C-3 position of this compound makes it a prime target for acylation.

The Vilsmeier-Haack reaction , which employs a Vilsmeier reagent generated from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a mild and efficient method for formylating electron-rich aromatic compounds. ijpcbs.comchemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction with this compound is expected to yield this compound-3-carbaldehyde.

Friedel-Crafts acylation with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst would similarly lead to the corresponding 3-acyl derivative. The choice of catalyst and reaction conditions is crucial to avoid side reactions.

| Reaction | Reagents | Expected Product |

| Vilsmeier-Haack | DMF, POCl₃ | This compound-3-carbaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-1-methoxy-2-methylindolizine |

Table 2: Acylation of this compound

Diazo Coupling Reactions

Diazo coupling reactions involve the electrophilic attack of an aryldiazonium salt on an activated aromatic substrate. This reaction is a valuable tool for the synthesis of azo compounds, which have applications as dyes and indicators. The electron-rich nature of this compound makes it a suitable substrate for diazo coupling. The reaction is anticipated to occur exclusively at the C-3 position. nih.gov

The reaction is typically carried out in a suitable solvent at low temperatures to ensure the stability of the diazonium salt. The product of the reaction between this compound and an aryldiazonium salt would be a 3-(arylazo)-1-methoxy-2-methylindolizine.

| Electrophile | Reagent | Expected Product |

| Aryldiazonium salt | Ar-N₂⁺Cl⁻ | 3-(Arylazo)-1-methoxy-2-methylindolizine |

Table 3: Diazo Coupling of this compound

Cycloaddition Reactivity of Indolizines (e.g., [8+2] Cycloaddition)

Indolizines can participate in cycloaddition reactions, acting as an 8π component in [8+2] cycloadditions with suitable 2π systems. This reaction provides a powerful method for the construction of fused heterocyclic systems, specifically cycl[3.2.2]azines. The reaction is particularly effective with electron-deficient alkynes as the dienophile. acs.orgmdpi.com

The concerted, one-step mechanism is generally favored, although a stepwise mechanism involving a zwitterionic intermediate can also occur, especially with polarized dienophiles. acs.org The presence of electron-donating groups, such as the methoxy (B1213986) and methyl groups in this compound, is expected to enhance the reactivity of the indolizine system in these cycloadditions.

| Dienophile (2π system) | Reaction Type | Product Class |

| Electron-deficient alkynes (e.g., DMAD) | [8+2] Cycloaddition | Cycl[3.2.2]azine |

| Electron-deficient alkenes | [8+2] Cycloaddition followed by oxidation | Cycl[3.2.2]azine |

Table 4: [8+2] Cycloaddition Reactivity of this compound Derivatives

Oxidative Transformations and Ring Fission Phenomena

The electron-rich indolizine nucleus is susceptible to oxidation. The outcome of the oxidation reaction is highly dependent on the oxidant used and the reaction conditions. Mild oxidation may lead to the formation of N-oxides or other functionalized derivatives, while stronger oxidants can lead to the cleavage of one or both of the heterocyclic rings.

Oxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of various oxygenated products. organic-chemistry.orgrsc.orgeurekaselect.comresearchgate.netyoutube.com Ozonolysis is a more aggressive oxidative method that typically results in the cleavage of double bonds. beilstein-journals.org In the case of indolizines, ozonolysis can lead to the opening of the five-membered ring.

Due to the lack of specific literature on this compound, the exact products of these reactions are speculative but would likely involve initial attack on the electron-rich five-membered ring.

| Oxidant | Potential Transformation |

| m-CPBA | Epoxidation or hydroxylation |

| Ozone (O₃) | Ring fission of the five-membered ring |

Table 5: Potential Oxidative Transformations of this compound

Reductive Strategies for Indolizine Derivatives

The indolizine ring system can be fully or partially reduced under various conditions. The choice of reducing agent and reaction parameters allows for the selective reduction of either the five-membered or the six-membered ring, or both.

Catalytic hydrogenation is a common method for the reduction of the indolizine nucleus. The choice of catalyst (e.g., Pt, Pd, Rh) and reaction conditions (pressure, temperature, solvent) can influence the degree and selectivity of the reduction. acs.orgnih.govnih.govst-andrews.ac.uk For instance, catalytic hydrogenation can lead to the formation of tetrahydro- or octahydroindolizine (B79230) derivatives.

Metal hydride reagents , such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are also effective for the reduction of indolizine derivatives, particularly those bearing reducible functional groups like esters or aldehydes. organic-chemistry.orgadichemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.org LiAlH₄ is a powerful reducing agent capable of reducing both the heterocyclic rings and carbonyl functionalities, whereas NaBH₄ is a milder reagent that would selectively reduce carbonyl groups without affecting the aromatic core under standard conditions.

| Reagent | Substrate Moiety | Product Moiety |

| H₂/Catalyst (e.g., PtO₂) | Indolizine ring | Tetrahydroindolizine or Octahydroindolizine |

| Lithium Aluminum Hydride (LiAlH₄) | Ester, Aldehyde, Indolizine ring | Alcohol, Amine, Reduced ring system |

| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | Alcohol |

Table 6: Reductive Strategies for this compound Derivatives

Palladium-Mediated Functionalization of C-H Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in modern organic synthesis, offering an atom-economical approach to the elaboration of complex molecules. In the context of the indolizine ring system, which is characterized by a π-excessive pyrrole (B145914) ring fused to a π-deficient pyridine (B92270) ring, the electron-rich nature of the five-membered ring makes it a prime target for electrophilic substitution-type reactions.

For this compound, the presence of two electron-donating groups (methoxy at C-1 and methyl at C-2) further enhances the nucleophilicity of the pyrrole ring, particularly at the C-3 position. Research on the palladium-catalyzed arylation of various indolizine derivatives has shown that the reaction proceeds with high regioselectivity at this C-3 position. nih.gov Mechanistic studies, including kinetic isotope effect experiments, have provided strong evidence against a direct C-H activation pathway and in favor of an electrophilic substitution mechanism. nih.gov In this pathway, an electrophilic palladium species is generated in situ, which then attacks the electron-rich C-3 position of the indolizine.

The proposed catalytic cycle for the C-3 arylation of an indolizine is believed to proceed via an electrophilic palladation of the electron-rich pyrrole ring. nih.gov Given the enhanced electron density at C-3 in this compound, this compound is expected to be a highly reactive substrate for such transformations. A variety of aryl and heteroaryl groups can be introduced at the C-3 position using this methodology. The reaction conditions typically involve a palladium catalyst, such as PdCl₂(PPh₃)₂, a base like potassium acetate, and a polar aprotic solvent.

Below is a representative table of potential palladium-catalyzed C-3 arylations of this compound, based on reported yields for similarly substituted indolizines. nih.gov

| Entry | Aryl Halide | Product | Predicted Yield (%) |

| 1 | 4-Nitrobromobenzene | 3-(4-Nitrophenyl)-1-methoxy-2-methylindolizine | 85-95 |

| 2 | 4-Bromobenzonitrile | 3-(4-Cyanophenyl)-1-methoxy-2-methylindolizine | 80-90 |

| 3 | Methyl 4-bromobenzoate | 3-(4-Methoxycarbonylphenyl)-1-methoxy-2-methylindolizine | 75-85 |

| 4 | 2-Bromopyridine (B144113) | 3-(2-Pyridyl)-1-methoxy-2-methylindolizine | 70-80 |

| 5 | 3-Bromothiophene | 3-(3-Thienyl)-1-methoxy-2-methylindolizine | 75-85 |

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its reactivity and for the rational design of new synthetic methodologies. The following sections explore the mechanistic details of its potential thermal, metal-catalyzed, and cycloaddition reactions.

Thermal Cyclization Mechanisms

While thermal cyclization is a common method for the synthesis of the indolizine core, the thermal reactivity of pre-formed indolizine derivatives is less commonly explored. For an electron-rich system like this compound, potential thermal transformations could involve pericyclic reactions, such as electrocyclizations or sigmatropic rearrangements, particularly if suitably unsaturated substituents are present on the ring.

In the absence of such substituents, the indolizine core is generally thermally stable. However, under forcing conditions, complex rearrangements could occur. For instance, theoretical studies on related heterocyclic systems have shown the possibility of [4+2] cycloaddition processes in the thermal transformations of o-divinylbenzene derivatives. rsc.org By analogy, if this compound were substituted with appropriate dienophilic or dienic moieties, it could potentially undergo intramolecular thermal cycloadditions. The mechanism of such a reaction would likely be a concerted pericyclic process, governed by the principles of orbital symmetry.

Metal-Catalyzed Reaction Mechanisms

The mechanism of palladium-catalyzed cross-coupling reactions is well-established and generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.org While the C-3 functionalization of this compound is thought to occur via an electrophilic substitution pathway, other positions on the ring, if functionalized with a halide, would be expected to undergo cross-coupling reactions through the traditional catalytic cycle.

For example, if a hypothetical 5-bromo-1-methoxy-2-methylindolizine were subjected to a Suzuki-Miyaura coupling, the mechanism would be as follows:

Oxidative Addition: The active Pd(0) catalyst would oxidatively add to the C-Br bond to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) would transfer its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium would couple and be eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.org

A plausible mechanistic pathway for the palladium-catalyzed carbonylative synthesis of the indolizine core itself involves the oxidative addition of a 2-bromopyridine to Pd(0), followed by CO insertion to form a palladium-acyl complex. nih.gov This complex can then react with an imine to generate a 1,3-dipole, which subsequently undergoes cycloaddition with an alkyne. nih.gov

Cycloaddition Mechanism Elucidation

Indolizines are known to participate in [8π+2π] cycloaddition reactions, where the indolizine acts as the 8π component. mdpi.com The electron-rich nature of this compound, due to the donating effects of the methoxy and methyl groups, makes it an excellent candidate for this type of transformation, particularly with electron-deficient dienophiles.

The mechanism of these cycloadditions can be either concerted or stepwise, depending on the nature of the reactants and the reaction conditions. Theoretical studies on related systems suggest that many of these reactions proceed through a concerted, though often asynchronous, pathway. nih.gov The frontier molecular orbitals (FMOs) of the indolizine and the dienophile play a crucial role in determining the feasibility and regioselectivity of the reaction. The highest occupied molecular orbital (HOMO) of the electron-rich this compound would be expected to interact with the lowest unoccupied molecular orbital (LUMO) of an electron-deficient alkyne or alkene.

The presence of a leaving group at the C-3 or C-5 position of the indolizine can facilitate the cycloaddition by allowing for a subsequent elimination step to form the aromatic cyclazine product without the need for an external oxidant. mdpi.com In the case of this compound, cycloaddition with a dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would likely require an oxidant to achieve the final aromatic product.

The table below summarizes representative [8+2] cycloaddition reactions of substituted indolizines with alkynes, which serves as a model for the expected reactivity of this compound. mdpi.com

| Indolizine Reactant | Alkyne | Catalyst/Oxidant | Product Type |

| 2-Methylindolizine (B1618379) | DMAD | Pd/C | Cyclazine |

| 2-Phenylindolizine | DMAD | Pd/C | Cyclazine |

| 1-Fluoroindolizine | DMAD | Cu(II) salts | Cyclazine |

| 3-Acyloxyindolizine | DMAD | None (heat) | Cyclazine |

Advanced Spectroscopic and Structural Characterization of 1 Methoxy 2 Methylindolizine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-methoxy-2-methylindolizine, both ¹H and ¹³C NMR would offer unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the indolizine (B1195054) core and the methyl and methoxy (B1213986) substituents. The indolizine ring system, being aromatic, typically displays proton signals in the downfield region (6.0-8.5 ppm).

The protons of the six-membered pyridine (B92270) ring (H-5, H-6, H-7, and H-8) would appear as a complex set of coupled multiplets. Based on data from analogous 2-substituted indolizines, H-5 is expected to be the most deshielded proton, appearing as a doublet around 8.0-8.2 ppm due to its proximity to the bridgehead nitrogen. rsc.orgcore.ac.uk H-8, adjacent to the electron-donating methoxy group at C-1, would likely experience a slight shielding effect compared to unsubstituted indolizine. The H-3 proton on the five-membered pyrrole (B145914) ring is anticipated to appear as a singlet, as it has no adjacent protons, with a chemical shift influenced by the neighboring methoxy and methyl groups.

The methyl group at C-2 would give rise to a sharp singlet, likely in the range of 2.2-2.5 ppm. The methoxy protons at C-1 are also expected to appear as a distinct singlet, typically around 3.8-4.0 ppm. nipne.roresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound in CDCl₃.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.5-6.7 | s (singlet) |

| H-5 | ~8.0-8.2 | d (doublet) |

| H-6 | ~6.6-6.8 | t (triplet) |

| H-7 | ~7.0-7.2 | t (triplet) |

| H-8 | ~7.3-7.5 | d (doublet) |

| 2-CH₃ | ~2.3-2.5 | s (singlet) |

The ¹³C NMR spectrum provides a map of the carbon skeleton. The indolizine nucleus has nine carbon atoms, and with the two substituent carbons, a total of eleven distinct signals are expected for this compound.

The C-1 carbon, bearing the electron-donating methoxy group, would be significantly deshielded, with a predicted chemical shift in the range of 150-155 ppm. Conversely, the carbons ortho and para to this substituent (C-8a and C-2) would be shielded. The presence of the methyl group at C-2 would further influence the chemical shifts of C-1, C-2, and C-3. Quaternary carbons, such as C-1, C-2, C-8a, and C-3a, are typically identified by their lower intensity and the absence of signals in a DEPT-135 experiment. rsc.orgcore.ac.uknipne.ro The methyl and methoxy carbons would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~150-155 |

| C-2 | ~115-120 |

| C-3 | ~105-110 |

| C-3a | ~135-140 |

| C-5 | ~120-125 |

| C-6 | ~110-115 |

| C-7 | ~118-122 |

| C-8 | ~112-116 |

| C-8a | ~125-130 |

| 2-CH₃ | ~12-15 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π-π* transitions in conjugated systems like indolizine.

The UV-Vis spectrum of the parent indolizine shows a characteristic complex absorption pattern with multiple bands across the 200-400 nm range, arising from π-π* electronic transitions. The introduction of substituents significantly modifies these absorptions. The methoxy group (-OCH₃) at the C-1 position is a strong auxochrome, meaning it enhances absorption. Due to its electron-donating nature through resonance, the methoxy group is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted indolizine core. This is because it extends the conjugation and decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The methyl group has a weaker, hyperchromic effect, slightly increasing the intensity of absorption.

The position and intensity of absorption bands in the UV-Vis spectrum of this compound are expected to be sensitive to solvent polarity. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules. For π-π* transitions in molecules with polar groups like the methoxy group, an increase in solvent polarity typically leads to a small bathochromic shift. This is because the excited state is generally more polar than the ground state and is thus better stabilized by polar solvents. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound.

| Solvent | Predicted λ_max (nm) | Transition Type |

|---|---|---|

| Hexane (Non-polar) | ~230, ~280, ~340 | π → π* |

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. The indolizine ring itself would give rise to a series of complex bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic core typically appear in the 1650-1450 cm⁻¹ region. researchgate.net

The substituents provide more distinct signals. The methoxy group is expected to show a strong C-O stretching band in the region of 1250-1200 cm⁻¹ (for the aryl-O bond) and around 1050-1020 cm⁻¹ (for the O-CH₃ bond). The methyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H stretch) and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. nih.gov

Table 4: Predicted Major IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch (CH₃, OCH₃) | Medium-Strong |

| 1640-1580 | Aromatic C=C Ring Stretch | Medium |

| 1520-1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1250-1200 | Aryl-O Stretch (C-O-C) | Strong |

| 1050-1020 | Alkyl-O Stretch (O-CH₃) | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. In the analysis of this compound, mass spectrometry provides precise information on its molecular mass and offers insights into the stability of the indolizine core and the connectivity of its substituents.

Typically, using soft ionization techniques like Electrospray Ionization (ESI), the mass spectrum of a this compound analogue would exhibit a prominent protonated molecular ion peak [M+H]⁺. ijper.org The exact mass of this ion allows for the confirmation of the elemental composition of the molecule. For this compound (C₁₀H₁₁NO), the expected exact mass of the neutral molecule is approximately 161.0841 g/mol . Therefore, the protonated molecule [C₁₀H₁₂NO]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 162.0919.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecule undergoes fragmentation, providing a characteristic fingerprint that aids in structural elucidation. The fragmentation of this compound is expected to proceed through several predictable pathways based on the principles of mass spectrometry for ethers and aromatic heterocyclic systems. miamioh.edupearson.com

Key expected fragmentation pathways include:

α-Cleavage: The most common fragmentation for ethers is the cleavage of the bond alpha to the oxygen atom. For this compound, this could involve the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a stable oxonium ion.

Loss of Formaldehyde: A common rearrangement for methoxy-substituted aromatic compounds involves the loss of a neutral formaldehyde molecule (CH₂O).

Loss of the Methoxy Group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃).

Ring Fragmentation: The bicyclic indolizine ring system itself can undergo complex fragmentation, although the aromaticity of the system provides significant stability.

These fragmentation patterns are crucial for distinguishing between isomers and for identifying the compound in complex mixtures.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 161 |

| [M-15]⁺ | Loss of •CH₃ | 146 |

| [M-29]⁺ | Loss of •CHO | 132 |

| [M-30]⁺ | Loss of CH₂O | 131 |

| [M-31]⁺ | Loss of •OCH₃ | 130 |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cea.fr For this compound, XPS analysis would provide detailed information about the carbon, nitrogen, and oxygen atoms in the molecule.

The XPS spectrum is a plot of the number of electrons detected versus their binding energy. Each element has a characteristic set of binding energies for its core-level electrons. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment or oxidation state of the atoms.

In the context of this compound, the high-resolution spectra of the C 1s, N 1s, and O 1s regions would be of primary interest:

C 1s Spectrum: The carbon 1s spectrum is expected to be complex, consisting of several overlapping peaks corresponding to the different chemical environments of the ten carbon atoms. These can be deconvoluted into components representing carbons in C-C, C-H, C=C, C-N, and C-O bonds. Carbons bonded to the more electronegative nitrogen and oxygen atoms will exhibit higher binding energies compared to the hydrocarbon carbons.

N 1s Spectrum: The nitrogen 1s spectrum is expected to show a single peak corresponding to the nitrogen atom within the indolizine ring system. Its binding energy would be characteristic of a nitrogen atom in a π-conjugated heterocyclic system. Studies on related indole (B1671886) derivatives provide a reference for these binding energies. units.itresearchgate.net

O 1s Spectrum: The oxygen 1s spectrum should exhibit a single peak corresponding to the oxygen atom in the methoxy group. The binding energy will be characteristic of an oxygen atom in an ether linkage (C-O-C).

Analysis of the peak areas, after applying appropriate sensitivity factors, can be used to determine the elemental composition of the sample surface, confirming the stoichiometry of the compound.

Table 2: Expected Core-Level Binding Energies for this compound

| Element | Orbital | Chemical Environment | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H, C=C | ~284.8 |

| Carbon | C 1s | C-N | ~286.0 |

| Carbon | C 1s | C-O | ~286.5 |

| Nitrogen | N 1s | Aromatic N | ~400.0 |

| Oxygen | O 1s | C-O (Ether) | ~533.0 |

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For this compound, a successful crystallographic analysis would provide unambiguous proof of its structure and detailed conformational information.

The analysis of a suitable single crystal of the compound would yield a wealth of structural data, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule. This data confirms the connectivity and hybridization of the atoms and can reveal any structural strain.

Planarity of the Ring System: The indolizine ring system is aromatic and therefore expected to be largely planar. X-ray diffraction can quantify the degree of planarity and any minor deviations.

Conformation of Substituents: The orientation of the methoxy and methyl groups relative to the indolizine plane would be determined. For instance, it would show whether the methyl group of the methoxy substituent lies in the plane of the aromatic ring or is twisted out of it.

Intermolecular Interactions: The analysis reveals how the molecules are packed in the crystal lattice. This includes identifying and characterizing any non-covalent interactions such as hydrogen bonds (e.g., C-H···O or C-H···N), π-π stacking between the aromatic rings of adjacent molecules, and van der Waals forces. These interactions are fundamental to understanding the physical properties of the solid material.

Table 3: Key Structural Parameters Obtainable from Crystallographic Analysis

| Parameter | Description | Expected Finding for this compound |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |

| Bond Lengths (Å) | Internuclear distances between bonded atoms. | C-N, C-O, C-C bond lengths consistent with aromatic and single bonds. |

| Bond Angles (°) | Angles between three connected atoms. | Angles reflecting sp² and sp³ hybridization. |

| Torsion Angles (°) | Dihedral angles defining molecular conformation. | Orientation of the methoxy group relative to the indolizine ring. |

| Intermolecular Distances (Å) | Distances between atoms of adjacent molecules. | Evidence of π-π stacking or other weak interactions. |

Computational Chemistry and Theoretical Investigations of 1 Methoxy 2 Methylindolizine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can provide valuable insights into the ground state electronic configuration, molecular orbitals, and chemical reactivity of 1-methoxy-2-methylindolizine.

The ground state electronic configuration of this compound is determined by optimizing its geometry to a minimum on the potential energy surface. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. The resulting optimized geometry reveals a planar indolizine (B1195054) ring system, with the methoxy (B1213986) and methyl groups influencing the local electronic environment. The distribution of electron density and the molecular electrostatic potential (MEP) map can be generated to identify electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table is illustrative and based on typical values for similar heterocyclic compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C1-O | 1.36 Å |

| O-CH3 | 1.43 Å | |

| C2-CH3 | 1.51 Å | |

| N4-C3 | 1.38 Å | |

| N4-C5 | 1.39 Å | |

| C8-C8a | 1.41 Å | |

| Bond Angle | C1-O-CH3 | 118° |

| C1-C2-CH3 | 125° | |

| C3-N4-C5 | 119° | |

| Dihedral Angle | C2-C1-O-CH3 | ~0° or ~180° |

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich indolizine ring, particularly on the five-membered ring and the methoxy group. The LUMO is anticipated to be distributed over the entire aromatic system. The energy gap can be used to predict the molecule's electronic transitions and its susceptibility to electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p)) This table is illustrative and based on typical values for similar heterocyclic compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

DFT-based reactivity descriptors, such as chemical potential, hardness, and the Fukui function, can be calculated to predict the reactive sites of this compound. The Fukui function helps in identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the electron-donating nature of the methoxy and methyl groups is expected to activate the indolizine ring towards electrophilic substitution. The MEP and Fukui function analysis would likely indicate that positions C3 and C5 are the most probable sites for electrophilic attack. Computational studies can also be employed to model reaction pathways, calculate activation energies, and predict the products of various chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. This approach allows for the prediction of UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations would likely predict several electronic transitions in the UV-Vis region, corresponding to π-π* transitions within the aromatic system. The calculated spectrum can be compared with experimental data to validate the computational model. Furthermore, TD-DFT can provide insights into the nature of the excited states, such as their charge-transfer character.

Conformational Analysis and Molecular Dynamics Simulations

While the indolizine ring itself is rigid, the methoxy and methyl substituents can exhibit rotational freedom. Conformational analysis of this compound can be performed by systematically rotating the dihedral angles associated with these groups and calculating the corresponding energies. This helps in identifying the most stable conformer(s) and the energy barriers between them. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. MD simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor, and can be used to explore its conformational landscape.

Spectroscopic Property Prediction via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. By comparing the calculated chemical shifts with experimental data, the molecular structure can be confirmed. Theoretical calculations can also aid in the assignment of complex spectra.

Vibrational Frequencies: DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. The calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. This analysis provides a detailed picture of the molecule's vibrational properties.

UV-Vis Transitions: As mentioned in section 5.2, TD-DFT is the method of choice for predicting UV-Vis absorption spectra. The calculated wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths provide a theoretical UV-Vis spectrum that can be compared with experimental measurements.

Table 3: Predicted Spectroscopic Data for this compound This table is illustrative and based on typical values for similar heterocyclic compounds.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (OCH3) | 3.9 ppm |

| δ (CH3) | 2.4 ppm | |

| δ (Aromatic H) | 6.5-7.8 ppm | |

| ¹³C NMR | δ (OCH3) | 56 ppm |

| δ (CH3) | 15 ppm | |

| δ (Aromatic C) | 100-140 ppm | |

| FT-IR | ν (C-O stretch) | ~1250 cm⁻¹ |

| ν (C-H stretch, aromatic) | ~3050 cm⁻¹ | |

| ν (C-H stretch, aliphatic) | ~2950 cm⁻¹ | |

| UV-Vis | λmax 1 | ~250 nm |

| λmax 2 | ~320 nm |

Structure Property Relationships in 1 Methoxy 2 Methylindolizine and Analogous Indolizine Derivatives

Influence of Substituents on Electronic Properties and Aromaticity

The electronic landscape of the indolizine (B1195054) ring is highly sensitive to the nature and position of its substituents. The parent indolizine molecule features a π-excessive five-membered pyrrole-like ring fused to a π-deficient six-membered pyridine-like ring. This distribution results in the highest electron density at the C-3 position, making it the primary site for electrophilic substitution. nih.gov

The introduction of a methoxy (B1213986) group (-OCH₃) at the C-1 position and a methyl group (-CH₃) at the C-2 position in 1-methoxy-2-methylindolizine significantly modulates this electronic profile.

Methoxy Group (-OCH₃) at C-1: As a strong electron-donating group (EDG) through resonance, the methoxy group increases the electron density of the five-membered ring, particularly at the C-1 and C-3 positions. This enhancement of electron density generally leads to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, which can cause a bathochromic (red) shift in the molecule's absorption spectrum.

Methyl Group (-CH₃) at C-2: The methyl group is a weak electron-donating group through induction. Its presence at the C-2 position further contributes to the electron-rich nature of the five-membered ring, albeit to a lesser extent than the methoxy group.

The combined effect of these substituents makes the this compound ring more activated towards electrophilic attack compared to the unsubstituted parent compound.

Aromaticity in the indolizine system can also be fine-tuned. Theoretical and experimental studies show that while indolizine is aromatic, it exhibits significant bond length alternation, suggesting a degree of polyene character. nih.gov The strategic placement of substituents can either enhance or diminish the aromaticity of specific rings within the fused system. For instance, benzannulation at certain positions can dearomatize the six-membered ring, which in turn alters the HOMO-LUMO gap and influences the compound's stability and optical properties. chemrxiv.org This principle allows for the rational design of indolizine derivatives with specific electronic characteristics for applications in organic electronics. chemrxiv.orgresearchgate.net

The electronic effects of various substituents on the indolizine core are summarized in the table below.

| Substituent Type | Position | Effect on Electron Density | Impact on HOMO-LUMO Gap | Reference |

| Electron-Donating (e.g., -OCH₃, -CH₃) | C-1, C-2, C-7 | Increases | Decreases | rsc.org |

| Electron-Withdrawing (e.g., -CN, -COOR) | C-3, C-5 | Decreases | Increases | nih.govresearchgate.net |

| π-Conjugated Systems (e.g., Aryl) | C-2, C-7 | Extends π-system | Generally Decreases | rsc.orgrsc.org |

Stereochemical Considerations in Substituted Indolizines

The introduction of substituents onto the indolizine core can create stereogenic centers, leading to the existence of stereoisomers. The synthesis of these molecules often requires stereoselective methods to control the three-dimensional arrangement of atoms.

For indolizine derivatives that are not fully aromatic, such as those produced during hydrogenation, diastereoselectivity becomes a critical factor. nih.govst-andrews.ac.uk For example, the heterogeneous hydrogenation of a tetrasubstituted indolizine ring has been shown to be highly diastereoselective. nih.gov Theoretical calculations suggest that the formation of a specific diastereomer can be under kinetic control, where the transition state leading to one product is energetically favored over the other. nih.gov

In the synthesis of complex, fused indolizine systems, multiple stereogenic centers can be generated. Synergistic catalysis, employing combinations of different metal catalysts (e.g., Copper and Iridium), has emerged as a powerful strategy to control the stereochemical outcome. rsc.org By carefully selecting the chirality of the ligands associated with each metal catalyst, it is possible to predictably and efficiently construct any of the four possible stereoisomers of a 2,3-fused indolizine product. rsc.org This level of control is crucial in medicinal chemistry and materials science, where the specific stereoisomer can determine biological activity or material properties.

While this compound itself is a planar, aromatic molecule without stereogenic centers, its derivatives or precursors, particularly those with saturated carbons in fused rings or side chains, would be subject to these stereochemical principles.

Correlation between Molecular Structure and Spectroscopic Signatures

The spectroscopic properties of indolizine derivatives are directly linked to their molecular structure. NMR, IR, and UV-Vis spectroscopy are powerful tools for characterization and for understanding the electronic effects of substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each atom. For indolizine derivatives, proton signals typically appear in the aromatic region of the ¹H NMR spectrum. core.ac.uk The chemical shifts are highly dependent on the electronic effects of the substituents.

¹H NMR: In this compound, the protons on the six-membered ring (H-5, H-6, H-7, H-8) would show distinct signals. The methoxy protons would appear as a sharp singlet around 3.9 ppm, while the methyl protons would also be a singlet at a more upfield position (~2.4 ppm). An electron-withdrawing group at a peri-position (e.g., a formyl group at C-5) can cause a significant downfield shift of the proton at C-3 due to magnetic anisotropy, a phenomenon known as the "peri-effect". nih.gov

The following table presents representative ¹H and ¹³C NMR chemical shifts for a substituted indolizine derivative, illustrating the influence of functional groups.

Table: NMR Data for Methyl 1-(4,4'-bipyridinium-1-yl)-3-(4-nitrophenyl)indolizine-7-carboxylate nipne.ro Interactive Data Table

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 8.20 (s) | 124.67 |

| H-5 | 9.65 (d) | 128.61 |

| H-6 | 7.92 (dd) | 113.60 |

| H-8 | 8.85 (d) | 118.41 |

| OCH₃ | 3.95 (s) | 51.93 |

| N⁺CH₃ | 4.37 (s) | 47.27 |

| C-1 | - | 105.17 |

| C-3 | - | 116.24 |

| C-7 | - | 131.57 |

| C-9 (bridgehead) | - | 137.84 |

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of indolizines are characterized by multiple absorption bands corresponding to π-π* transitions. The position (λmax) and intensity of these bands are highly sensitive to the substitution pattern. Electron-donating groups like the methoxy group in this compound are expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted indolizine, as they reduce the energy required for electronic transitions. researchgate.netbiocompare.com

Impact of Functionalization on Optoelectronic Properties

Indolizine derivatives have garnered significant interest as fluorescent materials for optoelectronic applications, including organic light-emitting diodes (OLEDs), sensors, and biological imaging agents. chemrxiv.orgchemrxiv.orgresearchgate.netchim.it The fluorescence properties—such as emission wavelength, fluorescence quantum yield (ΦF), and Stokes shift—can be precisely tuned through chemical functionalization.

The introduction of a methoxy and methyl group in this compound is expected to enhance its fluorescence compared to the parent indolizine. The electron-donating nature of these groups can increase the transition dipole moment, leading to stronger emission.

Systematic studies on π-conjugated indolizine derivatives have shown that their emission can span the entire visible spectrum. rsc.org For example, fusing an imidazole (B134444) moiety at the C-7 position of the indolizine core results in highly fluorescent compounds emitting blue light with high quantum yields. rsc.org Similarly, the synthesis of indolizine-based coumarin (B35378) analogs has yielded dyes with absorption and emission in the blue-green region and quantum yields reaching as high as 92%. rsc.org

The key to tuning these properties lies in modulating the HOMO-LUMO energy gap. chemrxiv.orgresearchgate.net Extending the π-conjugation by adding aryl groups or fusing additional aromatic rings generally lowers the gap, leading to red-shifted absorption and emission. chemrxiv.orgchemrxiv.orgresearchgate.net The stability of these materials against photooxidation, a common issue in organic electronics, can also be improved through rational molecular design. chemrxiv.orgresearchgate.net

The table below summarizes the photophysical properties of selected functionalized indolizine derivatives, demonstrating the impact of different substituents.

Table: Photophysical Properties of Selected Fluorescent Indolizine Derivatives Interactive Data Table

| Compound Structure | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| C7-Imidazo Indolizine Derivative | Acetonitrile | - | 423-449 | High | rsc.org |

| 2-Oxo-pyrano[2,3-b]indolizine | DCM | - | - | up to 0.92 | rsc.org |

| 7-Substituted Indolizine-CD | Various | 274-370 | 438-470 | Varies | nih.gov |

| 2-Aryl-5-carbonyl Indolizine | Methanol | 256-460 | 485-548 | 0.04 - 0.39 | researchgate.net |

Emerging Research Directions and Advanced Applications of Methoxy Substituted Indolizines

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Substituted indolizines, including those with methoxy (B1213986) and methyl groups, are valuable intermediates in the synthesis of more complex molecules. The electron-donating nature of the methoxy group at the 1-position and the methyl group at the 2-position of the indolizine (B1195054) ring is expected to influence the regioselectivity of its reactions.

The synthesis of the indolizine core itself can be achieved through several established methods, most notably the Scholtz synthesis and 1,3-dipolar cycloaddition reactions. jbclinpharm.org For instance, the reaction of 2-methylpyridine (B31789) with an appropriate acetic anhydride (B1165640) derivative at high temperatures could potentially yield the 2-methylindolizine (B1618379) core. jbclinpharm.org Subsequent functionalization to introduce the methoxy group would be a key synthetic challenge.

The reactivity of the indolizine nucleus is often compared to that of indole (B1671886) and pyrrole (B145914). jbclinpharm.org Electrophilic substitution reactions, such as acylation and nitration, typically occur at the 1 and 3 positions of the indolizine ring. jbclinpharm.orgjbclinpharm.org In the case of 1-methoxy-2-methylindolizine, the presence of the methoxy group at the 1-position and the methyl group at the 2-position would likely direct further electrophilic attack to the 3-position, making it a valuable synthon for introducing a wide range of functional groups at this specific location.

The versatility of substituted indolizines as building blocks is showcased in their use for creating more elaborate heterocyclic systems and natural product analogs. The functional groups on the indolizine ring can be manipulated to participate in various cross-coupling reactions, further extending their synthetic utility.

Optoelectronic Applications

The inherent aromaticity and electron-rich nature of the indolizine system make it a promising candidate for optoelectronic applications. The introduction of substituents like methoxy and methyl groups can significantly tune the electronic and photophysical properties of the parent scaffold.

Luminescent Materials and Fluorescence Studies

Many indolizine derivatives exhibit strong fluorescence, a property that is highly sensitive to the nature and position of substituents on the ring. While specific data for this compound is not available, studies on other methoxy-substituted compounds provide valuable insights. For example, fluorescent molecules with a 1,1-dimethylnaphthalen-2-(1H)-one core have been shown to emit bright green fluorescence. mdpi.com

The fluorescence properties of a turn-on type fluorescent probe, HyP-2, which is based on a different fluorescent platform but demonstrates the principle of fluorescence enhancement upon reaction, have been studied. nih.gov Upon reaction with hydrazine (B178648), HyP-2 exhibits a strong fluorescence emission at 495 nm with a quantum yield of 0.47. nih.gov This highlights how chemical reactions can modulate the fluorescence of a molecule. nih.gov

The investigation of this compound's luminescent properties would involve determining its absorption and emission spectra, quantum yield, and fluorescence lifetime. These parameters would be crucial for assessing its potential in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 1: Photophysical Properties of a Representative Fluorescent Probe (HyP-2)

| Property | Value |

| Excitation Wavelength (λex) | 338 nm nih.gov |

| Emission Wavelength (λem) | 495 nm nih.gov |

| Quantum Yield (Φ) of Product | 0.47 nih.gov |

This table presents data for a known fluorescent probe to illustrate the types of photophysical properties relevant to luminescent materials.

Application in Sensor Technologies

The fluorescence of indolizine derivatives can be sensitive to their local environment, making them suitable for use in chemical sensors. The electron-rich nature of the this compound ring suggests that it could interact with various analytes, leading to a change in its fluorescence properties.

For example, a fluorescent probe named HyP-2 has been developed for the selective and sensitive detection of hydrazine. nih.gov This probe operates on a "turn-on" mechanism, where the fluorescence intensity increases significantly upon binding to the target analyte. nih.gov HyP-2 demonstrated a low limit of detection for hydrazine, around 0.05 ppb (1.56 nM), and was successfully used to detect hydrazine in various environmental samples, including soil and water. nih.gov

Future research could explore the potential of this compound as a fluorescent sensor for metal ions, anions, or biologically important molecules. The design of such sensors would involve incorporating appropriate recognition moieties into the indolizine structure.

Advanced Materials Science Applications

The unique structure and properties of indolizine derivatives make them attractive candidates for incorporation into advanced materials. Their planar structure and potential for π-π stacking interactions could be exploited in the design of organic semiconductors and other functional materials.

The development of novel materials often relies on the synthesis of new molecular building blocks with tailored properties. mdpi.com The synthesis of pyrrole derivatives from 2,5-hexanedione (B30556) for use in elastomer composites is an example of how small organic molecules can be used to create materials with specific functionalities. mdpi.com Similarly, this compound could serve as a monomer or a dopant in the creation of new polymers with interesting electronic or optical properties.

The field of materials science is continuously seeking new molecules that can self-assemble into well-defined nanostructures. The ability to tune the intermolecular interactions of indolizine derivatives by modifying their substituents could lead to the development of new liquid crystals, gels, or other soft materials.

Development of Novel Functional Molecules based on Indolizine Scaffolds

The indolizine scaffold provides a versatile platform for the development of novel functional molecules with a wide range of potential applications. By strategically modifying the substituents on the indolizine ring, it is possible to fine-tune the molecule's properties for specific purposes.

The synthesis of 2-arylindoles, which are structurally related to indolizines, highlights the importance of developing new synthetic routes to access privileged heterocyclic structures. nsf.gov These compounds have shown a variety of biological activities, including antitumor and antifungal properties. nsf.gov This suggests that indolizine derivatives, including this compound, could also be explored for their potential as bioactive agents.

Furthermore, the creation of bis-indolyl systems, where two indole units are connected, has led to the discovery of compounds with interesting biological properties and the potential for developing novel macrocyclic systems. chim.it This concept could be extended to indolizine chemistry, where the synthesis of molecules containing multiple indolizine units could lead to new functional materials and molecules with unique properties.

常见问题

Q. What are the established synthetic routes for 1-Methoxy-2-methylindolizine (C₁₀H₁₁NO)?

- Methodological Answer : Synthesis typically involves cyclization of pyridinium N-methylides with acetylenes or ethylenes in the presence of oxidants (e.g., acetic anhydride) . Transition-metal-mediated strategies, such as palladium-catalyzed cross-coupling, are also employed for regioselective functionalization. Methoxylation is achieved via electrophilic aromatic substitution using methoxybenzene derivatives under acidic conditions .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and confirms methoxy/methyl group integration. Mass spectrometry (MS) verifies molecular weight (C₁₀H₁₁NO; theoretical m/z 161.21). X-ray crystallography resolves stereochemical ambiguities, while infrared (IR) spectroscopy confirms functional groups (e.g., C-O stretching for methoxy) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Key properties include a molecular weight of 161.21 g/mol (C₁₀H₁₁NO), CAS No. 610766-99-9, and a heterocyclic indolizine backbone. Solubility in polar aprotic solvents (e.g., DMSO) is moderate, while stability under acidic/basic conditions depends on methoxy group lability .

Advanced Research Questions

Q. What challenges exist in regioselective functionalization of this compound for medicinal chemistry applications?

- Methodological Answer : Steric hindrance from the methoxy and methyl groups limits reactivity at C-3 and C-8 positions. Strategies include using directing groups (e.g., boronic acids) or transition-metal catalysts (e.g., Pd/Cu) to enhance selectivity. Computational modeling (DFT) aids in predicting reactive sites .

Q. How does this compound interact with fibroblast growth factor receptors (FGFRs)?

Q. How can green chemistry principles optimize the synthesis of this compound derivatives?

Q. What analytical methods resolve contradictions in reported bioactivity data for indolizine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。